molecular formula C7H5NOS B019022 1,2-benzisothiazol-3(2H)-one CAS No. 2634-33-5

1,2-benzisothiazol-3(2H)-one

Cat. No. B019022
Key on ui cas rn: 2634-33-5
M. Wt: 151.19 g/mol
InChI Key: DMSMPAJRVJJAGA-UHFFFAOYSA-N
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Patent
US05773626

Procedure details

From the monochlorobenzene layer obtained by the same procedures as in Example 1, 2-(methylthio)benzaldehyde oxime was isolated in the same manner as in Example 2. 39.7 g of the oxime isolated was dissolved in 150 g of monochlorobenzene. Then, the oxime was cyclized in the same manner as in Example 1 except that chlorine was changed to 35.3 g (0.26 mol) of sulfuryl chloride. As a result, 32.7 g of 1,2-benzisothiazol-3-one was obtained. The yield against 2-(methylthio)benzaldehyde oxime was 91%.
Name
oxime
Quantity
39.7 g
Type
reactant
Reaction Step One
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
35.3 g
Type
reactant
Reaction Step Four
Quantity
150 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[S:2][C:3]1[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=1[CH:5]=[N:6]O.ClCl.S(Cl)(Cl)(=O)=[O:15]>ClC1C=CC=CC=1>[S:2]1[C:3]2[CH:11]=[CH:10][CH:9]=[CH:8][C:4]=2[C:5](=[O:15])[NH:6]1

Inputs

Step One
Name
oxime
Quantity
39.7 g
Type
reactant
Smiles
CSC1=C(C=NO)C=CC=C1
Step Two
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=C(C=NO)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
35.3 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Five
Name
Quantity
150 g
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1NC(C2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.7 g
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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